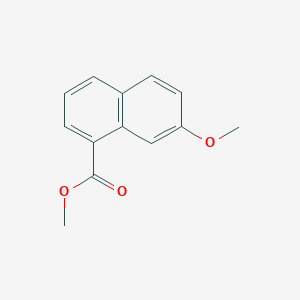

Methyl 7-methoxynaphthalene-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

91903-17-2 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 7-methoxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h3-8H,1-2H3 |

InChI Key |

XXXUZQMEPNHVAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C(=O)OC)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 7 Methoxynaphthalene 1 Carboxylate and Its Derivatives

Classical Esterification and Directed Functionalization Strategies

Classical methods for the synthesis of methyl 7-methoxynaphthalene-1-carboxylate primarily rely on the esterification of the corresponding carboxylic acid or the use of a more reactive acyl halide. The strategic introduction of the methoxy (B1213986) group at the C-7 position is a critical aspect of these syntheses, often dictated by the choice of starting materials and directing group effects in electrophilic aromatic substitution reactions.

Fischer Esterification Variants with Naphthoic Acid Precursors

Fischer esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.comlibretexts.org In the context of this compound, the precursor is 7-methoxynaphthalene-1-carboxylic acid, which is treated with methanol (B129727) under acidic conditions.

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Alternatively, the removal of water, the byproduct of the reaction, can shift the equilibrium to favor the product. libretexts.org Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol. masterorganicchemistry.com

| Reactants | Conditions | Product | Key Features |

| 7-methoxynaphthalene-1-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux | This compound | Equilibrium-driven, requires excess alcohol or removal of water. |

Acyl Halide Routes for Ester Formation

To circumvent the equilibrium limitations of Fischer esterification, a more reactive derivative of the carboxylic acid, such as an acyl halide, can be employed. athabascau.ca In this approach, 7-methoxynaphthalene-1-carboxylic acid is first converted to its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 7-methoxynaphthalene-1-carbonyl chloride is a highly reactive electrophile. It readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford this compound. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is generally faster and proceeds to completion, avoiding the equilibrium issues of Fischer esterification.

| Step | Reactants | Reagent | Intermediate/Product |

| 1. Acyl Halide Formation | 7-methoxynaphthalene-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 7-methoxynaphthalene-1-carbonyl chloride |

| 2. Esterification | 7-methoxynaphthalene-1-carbonyl chloride, Methanol | Base (e.g., Pyridine) | This compound |

Regioselective Alkylation and Arylation for Methoxy Group Introduction

The synthesis of the precursor, 7-methoxynaphthalene-1-carboxylic acid, requires careful control of the regiochemistry of the methoxy group. The position of substituents on the naphthalene (B1677914) ring is influenced by the directing effects of the groups already present. For instance, in the acylation of 2-methoxynaphthalene (B124790), the choice of solvent can influence the position of the incoming acyl group. Using nitrobenzene (B124822) as a solvent tends to favor acylation at the 6-position, while carbon disulfide can lead to the 1-acetyl derivative as the main product. orgsyn.org Such regioselective control is crucial for synthesizing the desired 7-methoxy substituted precursor.

Modern Catalytic Synthesis Pathways

Modern synthetic strategies increasingly rely on transition metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods can be employed for both the construction of the naphthalene core and the direct introduction of the carboxylate group.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Core Construction

The naphthalene skeleton itself can be constructed using various transition metal-catalyzed reactions. For instance, rhodium-catalyzed cycloaddition reactions of 1,6-enynes with 2-bromophenylboronic acids can produce multi-substituted dihydronaphthalene scaffolds. researchgate.net While not a direct route to the target molecule, these methods provide a versatile platform for accessing highly substituted naphthalene derivatives that can be further elaborated.

Palladium and Rhodium-Catalyzed Carbonylation and Esterification Reactions

Palladium and rhodium catalysts are particularly effective for carbonylation reactions, where a carbonyl group is introduced into an organic molecule using carbon monoxide (CO). rsc.org These methods are highly valuable for the synthesis of carboxylic acids and their derivatives, including esters.

Palladium-catalyzed carbonylation of aryl halides or triflates is a powerful tool for ester synthesis. researchgate.net For example, a 7-halo-1-methoxynaphthalene could be subjected to a palladium-catalyzed reaction with carbon monoxide and methanol to directly yield this compound. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Rhodium catalysts are also employed in carbonylation reactions. nih.gov Rhodium(III)-catalyzed directed C–H naphthylation of aryl esters with bicyclic olefins has been demonstrated, showcasing the potential for functionalizing the naphthalene core. rsc.org Furthermore, rhodium-catalyzed alkoxycarbonylation of indolines using anhydrides as a carbonyl source highlights the development of CO-free carbonylation methods. researchgate.net

| Catalyst System | Substrate Type | Reagents | Product Type | Key Features |

| Palladium | Aryl Halide/Triflate | CO, Methanol, Base, Ligand | Aryl Ester | High efficiency and functional group tolerance. |

| Rhodium | Arene (via C-H activation) or Aryl Halide | CO or CO source, Alcohol | Aryl Ester | Can enable direct C-H functionalization. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialized aromatic compounds like this compound is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate a major source of industrial waste and reduce potential hazards associated with volatile organic compounds. While a specific solvent-free synthesis for this compound is not widely documented, related methodologies for aromatic esters have been developed. For instance, an efficient method for synthesizing symmetrical methylene (B1212753) diesters involves the direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions, offering high yields and an environmentally friendly approach. nih.gov This type of reaction demonstrates the feasibility of omitting solvents in esterification processes relevant to naphthalene derivatives.

Atom economy is another core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. A reaction with 100% atom economy would have all atoms from the reactants transferred to the desired product, with no byproducts. rsc.org Syntheses with high atom economy, such as addition reactions, are preferable. For instance, the development of 100% atom-economical iodosulfenylation of alkynes showcases a sustainable approach that could inspire more efficient syntheses of complex molecules. rsc.org Applying this principle to the synthesis of the naphthalene core would involve favoring cycloaddition or C-H activation strategies over substitution reactions that generate salt byproducts.

Table 1: Comparison of Green Chemistry Methodologies

| Principle | Methodology Example | Advantages | Relevance to Naphthalene Derivatives |

| Solvent-Free Synthesis | Direct reaction of aromatic carboxylates with 1,n-dihaloalkanes. nih.gov | Reduced waste, facile work-up, environmentally friendly. | Applicable to the esterification step or formation of related diesters. |

| Atom Economy | Reagentless iodosulfenylation of alkynes. rsc.org | 100% atom-economy, low E-factor, cost-effective, sustainable. | Serves as a model for developing addition-based syntheses of functionalized naphthalenes. |

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild conditions, reducing the need for harsh reagents and protecting groups. For the synthesis of this compound, two key enzymatic steps can be envisioned.

First, the formation of the naphthalene carboxylic acid precursor could be achieved via biocatalytic carboxylation. Research has identified a "naphthalene carboxylase" from sulfate-reducing bacteria that can convert naphthalene directly to 2-naphthoic acid. nih.govtum.de This enzyme catalyzes the addition of a carboxyl group, representing a highly specific and green route to the core acid structure. nih.gov

Second, the final esterification step can be accomplished using enzymes like lipases. Lipase-catalyzed esterification of carboxylic acids with alcohols is a well-established green alternative to traditional acid-catalyzed methods. nih.gov These reactions can often be performed in aqueous emulsions or with minimal organic solvents, yielding the desired ester with high conversion rates. nih.govulb.ac.be

Table 2: Biocatalytic Approaches

| Reaction Step | Enzyme/System | Substrates | Product | Key Advantages |

| Carboxylation | Naphthalene Carboxylase nih.govtum.de | Naphthalene, Bicarbonate | 2-Naphthoic Acid | High specificity, activation of inert hydrocarbon, mild conditions. |

| Esterification | Lipase (e.g., Lipase PS) nih.gov | Carboxylic Acid, Alcohol | Ester | Avoids harsh acid catalysts, can be run in aqueous media, high conversion. |

Photochemical and electrochemical methods offer alternative green pathways for synthesis by using light or electricity, respectively, to drive reactions, often replacing toxic or hazardous reagents.

Electrochemical synthesis, or electrosynthesis, can be applied to the carboxylation of aromatic compounds. nih.gov This technique involves the electrochemical reduction of an organic substrate and carbon dioxide to form a carboxylate anion. nih.gov Such methods can be used to generate naphthalene carboxylic acids from appropriate precursors, minimizing the use of chemical oxidants or reductants. gre.ac.uk Furthermore, mediated electrosynthesis has been shown to be effective for the selective benzylic oxidation of methylarenes to aldehydes, which can then be further oxidized to carboxylic acids. nih.gov This approach offers improved functional group compatibility compared to direct electrolysis. nih.gov

Photochemical reactions, which use light to achieve excited electronic states, are also employed in the synthesis of complex aromatic systems. While a direct photochemical route to this compound is not established, related syntheses, such as the photocyclization of styrene (B11656) derivatives attached to naphthalenes to form chrysenes, demonstrate the utility of photochemistry in constructing polycyclic aromatic compounds. mdpi.com

Precursor Chemistry and Stereospecific Synthesis of this compound Intermediates

The synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors, primarily the substituted naphthalene carboxylic acid.

The direct precursor, 7-methoxynaphthalene-1-carboxylic acid, can be prepared through several routes. A notable pathway involves the synthesis of the corresponding aldehyde, 7-methoxy-naphthalene-1-carbaldehyde, which can then be oxidized to the carboxylic acid. A patented industrial process describes the synthesis of this aldehyde starting from the less expensive and more readily available 7-methoxy-naphthalen-2-ol. google.comgoogle.com

The key steps in this process are:

Reaction of 7-methoxy-naphthalen-2-ol with ethyl orthoformate and aniline. google.comgoogle.com

Hydrolysis of the resulting intermediate imine to form a hydroxy-naphthalene-carbaldehyde. google.comgoogle.com

A sulfonylation reaction to create a tosylate or mesylate group at the hydroxyl position. google.comgoogle.com

Deoxygenation of the sulfonate group in the presence of a transition metal catalyst and a reducing agent to yield 7-methoxy-naphthalene-1-carbaldehyde. google.comgoogle.com

Alternative established methods for synthesizing substituted naphthalene carbonyl compounds include Friedel-Crafts acylation. For example, the acylation of 2-methoxynaphthalene can be directed to produce 2-acetyl-6-methoxynaphthalene, a precursor for the drug Naproxen. orgsyn.orgresearchgate.net The choice of solvent is critical in directing the regioselectivity of this reaction. orgsyn.org Once the acid is obtained, standard esterification with methanol under acidic conditions yields the final product, this compound.

Table 3: Selected Synthetic Routes to Naphthalene Carboxylic Acid Precursors

| Precursor Target | Starting Material | Key Reactions | Reference |

| 7-Methoxy-naphthalene-1-carbaldehyde | 7-Methoxy-naphthalen-2-ol | Formylation, Hydrolysis, Sulfonylation, Deoxygenation | google.com, google.com |

| 2-Acetyl-6-methoxynaphthalene | 2-Methoxynaphthalene | Friedel-Crafts Acylation | orgsyn.org |

| Naphthalene Carboxylic Acids | Alkyl-tetrahydronaphthalenes | Oxidation with NO₂ in the presence of Selenium Dioxide | google.com |

The molecule this compound is itself achiral and does not exist as enantiomers. However, the naphthalene scaffold is a common feature in many chiral molecules and catalysts, and methodologies exist for the synthesis of enantiopure naphthalene-containing analogues.

Catalytic asymmetric dearomatization (CADA) reactions are a powerful strategy for converting flat aromatic compounds like naphthalene into complex, three-dimensional chiral molecules. rsc.org For example, chiral dirhodium catalysts have been used to promote the intramolecular dearomatization of naphthalenes to create multiple stereogenic centers with excellent enantioselectivity. rsc.org

Another approach involves the use of chiral organocatalysts. Bifunctional cinchona alkaloid-derived catalysts have been successfully employed to catalyze the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with chalcone (B49325) derivatives, producing chiral β-naphthyl-β-sulfanyl ketones with high enantiomeric excess (up to 96% ee). nih.gov While not directly applied to the target molecule, these strategies highlight the potential for creating chiral analogues by functionalizing the naphthalene ring system in a stereocontrolled manner. Such methods are crucial for drug discovery, where the specific stereochemistry of a molecule is often linked to its biological activity. researchgate.netlifechemicals.com

Advanced Spectroscopic and Structural Elucidation of Methyl 7 Methoxynaphthalene 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 7-methoxynaphthalene-1-carboxylate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the effects of substituents on the naphthalene (B1677914) ring.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene core are expected to appear in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling patterns are dictated by the positions of the methoxy (B1213986) and methyl carboxylate groups. The methoxy group (-OCH₃) typically exhibits a singlet at approximately δ 3.9 ppm, while the methyl ester protons (-COOCH₃) also appear as a singlet, usually slightly downfield from the methoxy protons.

The ¹³C NMR spectrum provides complementary information. Aromatic carbons generally resonate between δ 100-150 ppm. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 165-175 ppm. libretexts.org The carbon atom of the methoxy group is expected around δ 55-60 ppm. researchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group causes a predictable dispersion of the chemical shifts for the naphthalene ring carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.20 - 8.90 (multiplets) | - |

| Naphthalene-C | - | 105 - 136 |

| Naphthalene-C (substituted) | - | 125 - 160 |

| -COOCH₃ | ~3.95 (singlet) | ~52.5 |

| -OCH₃ | ~3.90 (singlet) | ~55.5 |

| C=O (Ester) | - | ~168.0 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to definitively assign these signals and elucidate the complete bonding network and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. For this compound, COSY would be critical for establishing the connectivity between adjacent protons on the naphthalene rings, allowing for the unambiguous assignment of the aromatic signals.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It allows for the direct assignment of a specific proton resonance to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (typically 2-4 bond) correlations between protons and carbons. Key expected correlations for this molecule would include the correlation between the methyl protons of the ester and the carbonyl carbon, and correlations from the methoxy protons to the C7 carbon of the naphthalene ring. These correlations are vital for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would reveal through-space interactions, for instance, between the methoxy protons and the proton at the C6 or C8 position, providing crucial information about the molecule's preferred conformation.

Solid-State NMR (ssNMR) is used to analyze the compound in its crystalline or solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular structure and packing in the solid state. This technique is particularly valuable for identifying and characterizing different polymorphic forms (polymorphs), which are different crystalline structures of the same compound. Polymorphs can have distinct physical properties, and ssNMR, through techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can detect subtle differences in the chemical shifts and peak widths that arise from variations in the crystal lattice environment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Ester Group Vibrations: The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1715-1735 cm⁻¹. libretexts.org The exact position is sensitive to conjugation with the naphthalene ring. Two distinct C-O stretching vibrations are also characteristic of the ester: the C(=O)-O stretch (asymmetric) typically found between 1250-1300 cm⁻¹ and the O-CH₃ stretch (symmetric) between 1000-1100 cm⁻¹.

Aromatic Vibrations: The naphthalene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear as a series of absorptions in the 1450-1620 cm⁻¹ region.

Methoxy Group Vibrations: The methoxy group is identifiable by its C-H stretching vibrations, which occur around 2850-2960 cm⁻¹. A weak band diagnostic for the methoxyl group may also be observed in the 2800–2860 cm⁻¹ region. semanticscholar.org

Interactive Data Table: Key Infrared (IR) Absorption Frequencies

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl C-H (-OCH₃, -COOCH₃) | Stretch | 2850 - 2960 | Medium |

| Ester C=O | Stretch | 1715 - 1735 | Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong |

| Ester C-O | Asymmetric Stretch | 1250 - 1300 | Strong |

| Ether/Ester C-O | Symmetric Stretch | 1000 - 1100 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this compound:

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic transitions and photophysical behavior of conjugated systems like this compound. These methods provide valuable information on the molecule's electronic structure and its de-excitation pathways.

The UV-Vis absorption spectrum of a methoxynaphthalene derivative is characterized by absorption bands corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands are sensitive to the nature and position of substituents. For instance, the introduction of a methoxy group (an auxochrome) and a carboxylate group (a chromophore) on the naphthalene scaffold is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

While specific data for this compound is not available, data for related compounds such as 1-methoxynaphthalene can provide an estimate of the expected absorption regions.

Table 1: Illustrative UV-Vis Absorption Data for a Related Naphthalene Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Band Assignment |

| 1-Methoxynaphthalene | Not Specified | 226, 296, 308 | Not Specified | π-π* transitions |

Note: This data is for a related compound and serves as an example. The actual absorption maxima for this compound may differ.

Naphthalene and its derivatives are known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption band, these molecules can relax to the ground state by emitting a photon. The fluorescence emission spectrum provides information about the energy difference between the first excited singlet state and the ground state.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that characterize the photophysical behavior. These parameters are influenced by the molecular structure and the solvent environment. For methoxynaphthalene derivatives, fluorescence is a sensitive probe of the local environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₁₂O₃), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. This provides valuable structural information by identifying characteristic fragment ions.

While experimental HRMS data for this compound is not available, predicted data for a closely related isomer, Methyl 7-methoxynaphthalene-2-carboxylate, can offer insights into the expected mass and potential adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for Methyl 7-methoxynaphthalene-2-carboxylate uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 217.08592 |

| [M+Na]⁺ | 239.06786 |

| [M-H]⁻ | 215.07136 |

| [M]⁺ | 216.07809 |

Note: This is predicted data for an isomeric compound and may not represent the experimental values for this compound.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions in the Solid State

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular structure.

Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in understanding the solid-state properties of the compound.

Although a crystal structure for this compound has not been found in the searched databases, the crystal structure of a related compound, 2-methoxynaphthalene-1-carbaldehyde, has been reported. researchgate.netnih.gov In this structure, molecules are linked through intermolecular C-H···O hydrogen bonds, forming chains. researchgate.netnih.gov This suggests that similar intermolecular interactions could be present in the crystal structure of this compound.

Table 3: Crystallographic Data for the Related Compound 2-Methoxynaphthalene-1-carbaldehyde researchgate.netnih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.689(3) |

| b (Å) | 14.155(4) |

| c (Å) | 7.667(2) |

| β (°) | 94.805(4) |

| V (ų) | 939.7(5) |

Note: This data is for a related compound and is provided for illustrative purposes.

Computational and Theoretical Investigations of Methyl 7 Methoxynaphthalene 1 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of Methyl 7-methoxynaphthalene-1-carboxylate.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient carboxylate group and the naphthalene ring, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO gap for naphthalene is reported to be around 4.83 eV. rsc.org The introduction of an electron-donating methoxy group and an electron-withdrawing methyl carboxylate group is expected to decrease this gap. The methoxy group raises the HOMO energy, while the carboxylate group lowers the LUMO energy, leading to a smaller energy gap and increased reactivity compared to unsubstituted naphthalene. rsc.org

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further insights into the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Naphthalene Derivative

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~3.8 - 4.2 | Indicates chemical reactivity and polarizability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | ~5.8 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~1.8 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | ~3.8 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | ~2.0 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | ~0.25 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | ~3.6 | Propensity to accept electrons. |

Note: These are estimated values based on computational studies of similar naphthalene derivatives and are for illustrative purposes.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of negative potential (typically colored red or orange) and positive potential (blue).

The areas of negative potential are expected to be concentrated around the oxygen atoms of the carboxylate and methoxy groups, which are the most electronegative atoms and likely sites for electrophilic attack. The hydrogen atoms and parts of the naphthalene ring would exhibit a positive potential, indicating them as potential sites for nucleophilic attack. This charge distribution is critical in understanding intermolecular interactions and the molecule's binding behavior.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | N/A | Not applicable for this molecule. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the naphthalene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the methyl groups. |

| C=O Stretch (Ester) | ~1720 | Stretching of the carbonyl group in the ester. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Stretching of carbon-carbon double bonds in the naphthalene ring. |

| C-O Stretch (Ester/Ether) | 1300 - 1000 | Stretching of carbon-oxygen single bonds. |

Note: These are typical frequency ranges and the exact values would be obtained from specific DFT calculations. vscht.czunica.itudel.edu

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a solvent, providing insights into its conformational flexibility and interactions with the surrounding medium. researchgate.net

Reaction Mechanism Elucidation through Transition State Analysis and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Computational methods are highly effective in elucidating reaction mechanisms. For instance, the hydrolysis of the ester group in this compound can be studied. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. nih.gov

Transition state analysis would reveal the geometry and energy of the highest energy point along the reaction coordinate, which determines the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. Such studies can provide a detailed, step-by-step understanding of the chemical transformations the molecule can undergo. nih.gov

Structure-Property Relationship Studies (excluding QSAR/QSPR for clinical outcomes)

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish structure-property relationships. For example, the effect of changing the position of the methoxy group or the nature of the ester alkyl group on the electronic properties (like the HOMO-LUMO gap) or spectroscopic properties can be investigated.

Reactivity and Reaction Mechanisms of Methyl 7 Methoxynaphthalene 1 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring of Methyl 7-methoxynaphthalene-1-carboxylate is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group at the 7-position is a strong activating group and an ortho-, para-director. Conversely, the methyl carboxylate group at the 1-position is a deactivating group and a meta-director. In the context of the naphthalene ring, this leads to a complex pattern of reactivity. The electron-donating methoxy group enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted naphthalene. cdnsciencepub.comechemi.com The directing effects of the two groups are reinforcing for some positions and conflicting for others. Generally, electrophilic attack is predicted to occur on the ring bearing the activating methoxy group. The most likely positions for substitution are those that are ortho or para to the methoxy group and not sterically hindered. During Friedel-Crafts reactions with oxygenated aromatics, the Lewis acid catalyst (e.g., aluminum chloride) can complex with the oxygen atom of the methoxy group, potentially increasing its steric bulk and favoring substitution at more distant positions. echemi.comstackexchange.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) on the naphthalene ring of this compound is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The existing methyl carboxylate group is only moderately electron-withdrawing. Therefore, NAS would likely require harsh reaction conditions or the introduction of additional, more potent activating groups, such as a nitro group. In such cases, the substitution would preferentially occur at positions ortho or para to the activating group.

Functional Group Transformations Involving the Ester Moiety

The methyl carboxylate group is a versatile functional handle that can undergo a range of transformations.

Ester Hydrolysis and Saponification Kinetics

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-methoxynaphthalene-1-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the methanol (B129727) byproduct as it is formed.

| Reaction | Reagents | Product | Typical Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 7-methoxynaphthalene-1-carboxylic acid | Heat, excess water |

| Saponification | NaOH or KOH in H₂O/alcohol | Sodium or potassium 7-methoxynaphthalene-1-carboxylate | Room temperature or gentle heating |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (e.g., ethanol) would lead to the formation of the corresponding ethyl ester. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess to shift the equilibrium towards the products. This process is fundamental in various industrial applications, such as the production of biodiesel from vegetable oils. nist.govyoutube.com

| Catalyst Type | Typical Catalyst | General Mechanism |

| Acid-Catalyzed | H₂SO₄, HCl | Protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. |

| Base-Catalyzed | NaOR, KOR | Nucleophilic attack of the alkoxide on the carbonyl carbon. |

Reduction Reactions to Alcohols and Other Oxygenated Species

The ester group can be reduced to a primary alcohol, (7-methoxynaphthalen-1-yl)methanol. Strong reducing agents are required for this transformation.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. youtube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. In a documented synthesis of the antidepressant agomelatine (B1665654), the related ethyl 2-(7-methoxynaphthalen-1-yl)acetate was effectively reduced to 2-(7-methoxynaphthalen-1-yl)ethanol using LiAlH₄ in dry THF, affording the alcohol in excellent yield. juniperpublishers.com This suggests that a similar reduction of this compound would proceed efficiently.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more challenging transformation that requires milder and more selective reducing agents. Reagents such as diisobutylaluminum hydride (DIBAL-H) are often used for this purpose, typically at low temperatures to prevent over-reduction to the alcohol. libretexts.org

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (7-methoxynaphthalen-1-yl)methanol | Anhydrous ether solvent, followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | 7-methoxynaphthalene-1-carbaldehyde | Low temperature (e.g., -78 °C) in a non-polar solvent |

Reactions Pertaining to the Methoxy Group (e.g., Demethylation)

The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (B47542), 7-hydroxy-naphthalene-1-carboxylic acid, using specific reagents. This demethylation is a common transformation in natural product synthesis and for the preparation of pharmaceutical intermediates.

Boron Tribromide (BBr₃): Boron tribromide is a widely used and effective reagent for the cleavage of aryl methyl ethers. mdma.chnih.govcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism is believed to involve the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is generally a high-yielding reaction with good functional group tolerance.

Other Demethylating Agents: Other reagents capable of cleaving aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures. commonorganicchemistry.com Nucleophilic reagents such as thiolates can also be used for demethylation. commonorganicchemistry.com The choice of reagent depends on the presence of other functional groups in the molecule. For instance, the ester group in this compound might be susceptible to hydrolysis under strongly acidic conditions.

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature (e.g., 0 °C to room temp.) | Generally high yielding and compatible with many functional groups. mdma.chnih.govcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsh conditions that may affect other functional groups. commonorganicchemistry.com |

| Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF), high temperature | Strong nucleophile, useful for selective demethylation. commonorganicchemistry.com |

Cycloaddition and Pericyclic Reactions Incorporating the Naphthalene System

The naphthalene ring system can participate in cycloaddition reactions, although it is less reactive than simpler aromatic systems like benzene (B151609) due to its higher resonance stabilization energy. To overcome this, these reactions often require high temperatures, high pressures, or photochemical activation. nih.gov

Diels-Alder Reactions: In a Diels-Alder reaction, the naphthalene ring can act as the diene component. However, this requires overcoming the aromaticity of the ring that is disrupted in the cycloaddition. The reaction is more feasible when the naphthalene is substituted with electron-donating groups, which would increase the energy of the highest occupied molecular orbital (HOMO) and facilitate the reaction with an electron-deficient dienophile. Conversely, the presence of the electron-withdrawing methyl carboxylate group would make the naphthalene ring a less effective diene. It is also possible for certain substituted naphthalenes to act as dienophiles in reactions with highly reactive dienes. The dearomatization of naphthalenes via visible-light-mediated [4+2] cycloaddition has been demonstrated, providing access to bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov

Photochemical Cycloadditions: Naphthalene derivatives are known to undergo photochemical [2+2] and [4+4] cycloaddition reactions. For example, the photo-addition of substituted naphthalenes with ethylenes can lead to the formation of cyclobutane (B1203170) products. cdnsciencepub.com The regioselectivity and stereoselectivity of these reactions are influenced by the nature and position of the substituents on both the naphthalene and the alkene.

While specific examples involving this compound in cycloaddition reactions are not well-documented, its electronic properties suggest that it would be a moderately reactive substrate, with the potential for both thermal and photochemical transformations under appropriate conditions.

Photochemical and Thermal Rearrangements and Degradation Pathways

The photochemical and thermal stability of this compound is a critical aspect of its chemical profile. While specific studies focusing exclusively on this compound are limited, the reactivity of the methoxynaphthalene core provides insights into its potential rearrangement and degradation pathways.

Photochemical Behavior: Naphthalene derivatives are known to undergo a variety of photochemical reactions. The absorption of UV light can excite the molecule to a higher energy state, leading to rearrangements or reactions with other molecules. For instance, irradiation of 1-naphthol (B170400) derivatives in aqueous solution can lead to the formation of 1,5-naphthoquinone methides through a process of excited-state intramolecular proton transfer (ESIPT). researchgate.net Although this compound lacks the hydroxyl group necessary for this specific pathway, the naphthalene ring system is susceptible to photooxidation and photodegradation, potentially leading to the formation of various oxidized and ring-opened products upon prolonged exposure to UV radiation in the presence of oxygen.

Thermal Stability and Degradation: Thermally, the ester and methoxy functional groups are the most likely sites of degradation. At elevated temperatures, decarboxylation of the ester group could occur, leading to the formation of 7-methoxynaphthalene. The methoxy group can also undergo cleavage under harsh thermal conditions, a process known as demethylation, to yield a phenolic compound. The stability of the naphthalene ring itself is high, requiring significant energy input for its cleavage.

Further research is necessary to fully elucidate the specific photochemical and thermal degradation products and mechanisms for this compound. The following table summarizes potential degradation pathways based on the reactivity of its functional groups.

| Degradation Type | Potential Pathway | Potential Products | Conditions |

| Photochemical | Photooxidation | Oxidized naphthalene derivatives, ring-opened products | UV radiation, Oxygen |

| Thermal | Decarboxylation | 7-methoxynaphthalene | High temperature |

| Thermal | Demethylation | Methyl 7-hydroxynaphthalene-1-carboxylate | High temperature, acidic or basic conditions |

This compound as a Building Block in Complex Organic Synthesis

This compound serves as a valuable scaffold in the synthesis of more complex organic molecules, particularly those with pharmaceutical applications. Its substituted naphthalene core is a common motif in various biologically active compounds.

While direct examples of this specific ester in complex syntheses are not extensively documented in readily available literature, its precursor, 7-methoxy-naphthalene-1-carbaldehyde, is a key intermediate in the industrial production of the antidepressant agomelatine. google.comgoogle.com The synthesis of agomelatine involves the conversion of the carbaldehyde to the final product through a series of steps. This indicates the utility of the 7-methoxynaphthalene-1-yl moiety as a crucial pharmacophore.

The carboxylate group in this compound can be readily transformed into a variety of other functional groups, making it a versatile starting material. For example, it can be reduced to an alcohol, converted to an amide, or used in carbon-carbon bond-forming reactions. These transformations open up avenues for the synthesis of a wide range of derivatives.

Furthermore, the related compound 4-methoxynaphthalene-1-carboxylic acid is utilized in the preparation of β-aryl/pyridinyl ethanolamines, which act as selective β3 adrenergic receptor agonists. thermofisher.comthermofisher.com This highlights the importance of the methoxynaphthalene carboxylic acid framework in medicinal chemistry.

The strategic placement of the methoxy and carboxylate groups on the naphthalene ring allows for regioselective modifications, enabling the construction of intricate molecular architectures. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions, guiding the introduction of new substituents to specific positions.

The following table provides a hypothetical overview of how this compound could be utilized as a building block in organic synthesis.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Application |

| Reduction | LiAlH4, THF | Primary alcohol | Synthesis of ligands, further functionalization |

| Amidation | Amine, activating agent | Amide | Synthesis of bioactive amides |

| Hydrolysis | NaOH, H2O/MeOH | Carboxylic acid | Precursor for other derivatives, synthesis of agonists thermofisher.comthermofisher.com |

| Grignard Reaction | R-MgBr, Et2O | Tertiary alcohol | Introduction of alkyl/aryl groups |

Applications in Materials Science and Advanced Organic Frameworks

Monomeric Units for Functional Polymer Synthesis

The incorporation of naphthalene-based units like Methyl 7-methoxynaphthalene-1-carboxylate into polymer chains is a key strategy for developing high-performance materials. These materials often exhibit enhanced thermal stability, mechanical strength, and specific electronic and optical properties.

This compound can be chemically modified and integrated into various polymer backbones, such as polyesters, polyamides, and polyimides. The rigid naphthalene (B1677914) moiety, when included in a polymer chain, can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material. The methoxy (B1213986) and carboxylate groups offer sites for further chemical reactions, allowing for the fine-tuning of properties like solubility and processability. For instance, the synthesis of (semi)aromatic polyesters from renewable resources has demonstrated that the inclusion of rigid aromatic units can lead to amorphous thermoplastic polyesters with glass transition temperatures ranging from -5 to 139 °C and thermal stability up to 350 °C. psu.edu

Naphthalene-based polymers are known for their distinctive optical and electronic characteristics. researchgate.net They often exhibit strong fluorescence with high quantum yields, making them suitable for light-emitting applications. semanticscholar.org The extended π-conjugated system of the naphthalene core allows for efficient charge transport, a critical property for organic semiconductors. researchgate.net The absorption and emission wavelengths of these polymers can be tuned by modifying the substituents on the naphthalene ring. For example, the introduction of electron-donating groups like methoxy can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's photophysical properties. semanticscholar.org

Below is a table summarizing the typical optical properties of naphthalene-containing polymers based on analogous systems.

| Property | Typical Value/Characteristic |

| Absorption Maximum (λmax) | 310–330 nm (π–π* transition) researchgate.net |

| Emission Spectrum | Bluish-purple to blue light emission semanticscholar.orgresearchgate.net |

| Fluorescence Quantum Yield (Φf) | Can be high, > 0.70 in some derivatives semanticscholar.org |

| Optical Band Gap (Eg) | Generally wide, suitable for blue-light emitters |

Components in Organic Electronic and Optoelectronic Devices

The favorable electronic and optical properties of naphthalene derivatives make them prime candidates for use in a variety of organic electronic and optoelectronic devices.

Naphthalene-based materials are frequently used in the construction of Organic Light-Emitting Diodes (OLEDs), particularly for emitting blue light, which is crucial for full-color displays. researchgate.net The rigid structure of the naphthalene core provides high thermal stability, which is essential for the longevity of OLED devices. Materials incorporating naphthalene can be used as the light-emitting layer itself or as host materials for phosphorescent dopants. Furthermore, their electron-deficient nature and ability to form stable radical anions make them suitable for use in electron transport layers (ETLs), facilitating the movement of electrons from the cathode to the emissive layer. researchgate.net

The following table outlines the potential roles and performance characteristics of naphthalene-based materials in OLEDs.

| Role in OLED | Key Property | Potential Performance Metric |

| Blue Emitter | Wide bandgap, high fluorescence quantum yield | High external quantum efficiency (EQE) > 3.5% nih.gov |

| Host Material | High triplet energy, good charge carrier mobility | Efficient energy transfer to phosphorescent guest |

| Charge Transport Layer | Appropriate HOMO/LUMO levels, good charge mobility | Low driving voltage, high power efficiency |

In the field of organic photovoltaics, materials are classified as either electron donors or electron acceptors. While many naphthalene derivatives, particularly naphthalene diimides, are known for their electron-accepting properties, the functionalization of the naphthalene core can tune its electronic character. The presence of the electron-donating methoxy group in this compound suggests it could be a building block for donor materials or co-polymers in OPV active layers. The design of A–D–A (acceptor–donor–acceptor) molecules is a common strategy to achieve high power conversion efficiencies in OPVs. jmaterenvironsci.com The naphthalene moiety could serve as part of the donor segment in such architectures.

Development of Liquid Crystalline Materials and Mesophase Studies

The rigid, rod-like structure of the naphthalene core is a classic feature of a mesogen, the fundamental unit of a liquid crystal. By attaching flexible alkyl chains to a naphthalene-based core, it is possible to synthesize thermotropic liquid crystals, which exhibit intermediate phases of matter (mesophases) between the solid and liquid states.

Investigations into aromatic naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) materials have shown that such single-tail materials can display mesogenic behavior. google.com Specifically, certain derivatives have been found to possess monophasic nematic phases, while others exhibit biphasic nematic and smectic A phases. google.com The specific nature of the mesophases and the transition temperatures are highly dependent on the length of the flexible chains and the nature and position of the substituent groups on the naphthalene core. The ester and methoxy groups in this compound provide avenues for synthesizing such liquid crystalline materials.

The table below presents hypothetical mesophase transition data for a liquid crystal derived from a naphthalene benzoate core, illustrating the types of phases that can be observed.

| Compound Derivative | Phase Transition Temperatures (°C) | Mesophases Observed |

| Naphthyl Benzoate with C6 tail | Cr 110 N 145 I | Nematic (N) |

| Naphthyl Benzoate with C8 tail | Cr 98 SmA 112 N 135 I | Smectic A (SmA), Nematic (N) |

| Naphthyl Benzoate with C10 tail | Cr 95 SmA 125 I | Smectic A (SmA) |

| (Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid) |

Synthesis and Characterization of Liquid Crystalline Derivatives

Currently, there is no specific literature detailing the synthesis and characterization of liquid crystalline derivatives directly from this compound. However, the broader class of naphthalene derivatives has been investigated for their liquid crystalline properties. Generally, the synthesis of such derivatives involves the esterification of the corresponding carboxylic acid (7-methoxynaphthalene-1-carboxylic acid) with various phenol (B47542) or alcohol moieties containing long alkyl or alkoxy chains. These chains are crucial for inducing the mesophases that characterize liquid crystals.

The characterization of these hypothetical derivatives would likely involve standard techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Differential Scanning Calorimetry (DSC): To determine the temperatures of phase transitions (e.g., from solid to liquid crystal and from liquid crystal to isotropic liquid).

Polarized Optical Microscopy (POM): To observe the textures of the different liquid crystalline phases, which helps in their identification.

A hypothetical series of liquid crystalline derivatives of 7-methoxynaphthalene-1-carboxylic acid could be synthesized by reacting it with 4-alkoxyphenols. The expected trend would be that as the length of the alkyl chain increases, the melting and clearing points would vary, and different types of liquid crystalline phases (e.g., nematic, smectic) might be observed.

Table 1: Hypothetical Phase Transition Temperatures of 4-alkoxyphenyl 7-methoxynaphthalene-1-carboxylates

| Alkyl Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase |

|---|---|---|---|

| 4 | 120 | 135 | Nematic |

| 6 | 115 | 145 | Nematic |

| 8 | 110 | 150 | Smectic A, Nematic |

| 10 | 105 | 148 | Smectic A, Nematic |

This table is illustrative and based on general trends observed in similar liquid crystal systems.

Thermotropic and Lyotropic Mesomorphism

Thermotropic Mesomorphism: While no direct studies on the thermotropic behavior of this compound derivatives are available, it is plausible that its derivatives could exhibit thermotropic liquid crystalline behavior. This is because the naphthalene core provides the necessary rigidity, and the methoxy and carboxylate groups offer sites for modification to introduce flexible tails, a common design strategy for thermotropic liquid crystals. The resulting molecules would be calamitic (rod-like), and their mesomorphism would be temperature-dependent.

Lyotropic Mesomorphism: Lyotropic liquid crystals are formed by the dissolution of amphiphilic molecules in a solvent. For a derivative of this compound to exhibit lyotropic behavior, it would need to be functionalized with a hydrophilic head group (e.g., a poly(ethylene glycol) chain or an ionic group) attached to the hydrophobic naphthalene core. The self-assembly of these molecules in a solvent like water could lead to the formation of various lyotropic phases, such as micellar, hexagonal, or lamellar phases, depending on the concentration and temperature.

Supramolecular Assembly and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering focus on designing and synthesizing functional solid-state structures through the control of intermolecular interactions. The carboxylate and methoxy groups on this compound make it a candidate for such applications, although specific research is lacking.

Design and Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. While there are no reports of HOFs specifically using this compound, its corresponding carboxylic acid (7-methoxynaphthalene-1-carboxylic acid) is a potential building block. The carboxylic acid group can form robust hydrogen-bonding synthons, such as the common carboxylic acid dimer. The naphthalene core provides a rigid scaffold, which is essential for creating a stable and porous framework. The methoxy group could influence the packing of the molecules in the solid state through weaker C-H···O interactions.

Table 2: Potential Hydrogen Bonding Interactions in HOFs from 7-methoxynaphthalene-1-carboxylic acid

| Donor | Acceptor | Interaction Type |

|---|---|---|

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong Hydrogen Bond |

| C-H (Aromatic) | O (Methoxy) | Weak Hydrogen Bond |

Metal-Organic Frameworks (MOFs) Incorporating Naphthalene Carboxylate Linkers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Carboxylate groups are widely used as linking moieties in MOFs. Although no MOFs have been reported using 7-methoxynaphthalene-1-carboxylate as a linker, the general principles of MOF design suggest its potential. The carboxylate group can coordinate to a variety of metal ions, and the naphthalene core can act as a rigid spacer, leading to the formation of porous frameworks. The methoxy group could potentially be used for post-synthetic modification or could influence the properties of the resulting MOF, such as its hydrophobicity or catalytic activity.

Host-Guest Chemistry and Self-Assembly Phenomena

The naphthalene unit of this compound can participate in π-π stacking interactions, which are a key driving force in self-assembly and host-guest chemistry. While specific host-guest systems involving this compound have not been reported, the electron-rich naphthalene ring could interact with electron-poor guest molecules. Furthermore, derivatives of this compound could be designed to form macrocycles or cages capable of encapsulating smaller molecules. The self-assembly of such derivatives in solution could lead to the formation of well-defined nanostructures, such as nanotubes or vesicles, driven by a combination of hydrogen bonding, π-π stacking, and solvophobic effects.

Environmental Fate and Degradation Studies Excluding Ecotoxicity

Photodegradation Pathways and Identification of Photoproducts

No studies detailing the photodegradation pathways or identifying the photoproducts of Methyl 7-methoxynaphthalene-1-carboxylate are currently available in the scientific literature. Research on how this compound behaves under the influence of light, its rate of degradation, and the resulting chemical entities has not been published.

Biodegradation Mechanisms and Microbial Transformation Pathways

Specific information regarding the biodegradation of this compound by microorganisms is not documented. While the microbial degradation of naphthalene (B1677914) and some of its simpler derivatives is well-studied, these findings cannot be directly extrapolated to this more complex ester.

Aerobic and Anaerobic Degradation Processes

There are no available data on the aerobic or anaerobic degradation of this compound. The specific microbial consortia, enzymatic pathways, and the efficiency of degradation under either oxygen-rich or oxygen-deficient conditions have not been investigated for this compound.

Isolation and Characterization of Metabolites

As no biodegradation studies have been identified, there is no information on the isolation or characterization of metabolites resulting from the microbial transformation of this compound.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

No research could be found on the application of Advanced Oxidation Processes (AOPs), such as Fenton, photo-Fenton, or ozonation, for the remediation of water or soil contaminated with this compound. The effectiveness of these technologies in degrading this specific compound remains uninvestigated.

Future Research Directions and Emerging Paradigms in Methyl 7 Methoxynaphthalene 1 Carboxylate Chemistry

Development of Highly Sustainable and Economically Viable Synthetic Routes

The future of synthesizing Methyl 7-methoxynaphthalene-1-carboxylate and related compounds is intrinsically linked to the principles of green chemistry. globaltechsummit.comacs.org The development of sustainable and economically viable synthetic routes is paramount to minimize environmental impact and enhance industrial applicability. globaltechsummit.com Future research will likely focus on moving away from traditional methods that often rely on harsh conditions and hazardous reagents.

Key areas of development include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the naphthalene (B1677914) core represent a highly atom-economical approach. This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. neuroquantology.com

Biocatalysis and Enzyme-Catalyzed Reactions: Harnessing enzymes for the synthesis of naphthalene derivatives offers high selectivity and mild reaction conditions. globaltechsummit.com Future work could involve engineering enzymes for specific transformations on the this compound scaffold.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The application of flow chemistry can lead to more efficient and sustainable production processes for naphthalene carboxylates. neuroquantology.com

Use of Greener Solvents and Renewable Feedstocks: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. rsc.org Additionally, exploring synthetic routes that start from renewable feedstocks will be a major focus. neuroquantology.com A notable example in the broader context of naphthalene derivatives is the hydrothermal condensation method for synthesizing naphthalene bisimides in water, which proceeds quantitatively without the need for organic solvents or catalysts. rsc.org

| Synthetic Strategy | Key Advantages | Potential Challenges | Future Research Focus |

|---|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Selectivity and catalyst stability | Development of novel, highly selective catalysts |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme stability and substrate scope | Enzyme engineering and discovery |

| Flow Chemistry | Enhanced control, safety, and scalability | Initial setup cost and process optimization | Integration with other green technologies |

| Green Solvents/Renewable Feedstocks | Reduced environmental impact, improved safety | Solvent compatibility and feedstock availability | Exploration of novel solvent systems and bio-based starting materials |

Exploration of Novel Functional Materials Integrating Naphthalene Carboxylate Scaffolds

The rigid and planar structure of the naphthalene core, combined with the electronic properties imparted by the methoxy (B1213986) and carboxylate groups, makes this compound an attractive building block for novel functional materials. nih.gov Future research is expected to explore its integration into a variety of advanced materials.

Promising areas of investigation include:

Organic Electronics: Naphthalene derivatives are being explored as alternatives to fullerenes in organic electronics due to their tunable electronic properties. rsc.org this compound could be a precursor for designing new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). neuroquantology.com The incorporation of naphthalene moieties can enhance the photostability of conjugated systems. nih.gov

Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene moiety can be modulated by the surrounding chemical environment. nih.gov This property can be exploited to design chemosensors for detecting specific analytes, such as metal ions or biologically important molecules. mdpi.comwikipedia.org For instance, naphthalene-based probes have been developed for the detection of glutathione (B108866) in living cells. nih.gov

Metal-Organic Frameworks (MOFs): Carboxylate groups are excellent linkers for the construction of MOFs. wikipedia.org this compound could be hydrolyzed to the corresponding carboxylic acid and used to create novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Luminescent Materials: The photophysical properties of naphthalene derivatives make them candidates for the development of new luminescent materials with applications in lighting and displays. nih.gov

| Material Class | Potential Application | Key Property of Naphthalene Scaffold |

|---|---|---|

| Organic Electronics | OLEDs, OPVs, Organic Field-Effect Transistors (OFETs) | Tunable HOMO/LUMO levels, charge transport properties |

| Fluorescent Probes | Bioimaging, environmental sensing | Strong fluorescence, sensitivity to local environment |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation | Rigid linker, potential for functionalization |

| Luminescent Materials | Solid-state lighting, displays | High quantum yield, photostability |

Application of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules and materials. nih.gov In the context of this compound chemistry, these computational tools can accelerate research in several key areas.

Future applications of AI and ML include:

Predictive Modeling of Molecular Properties: Machine learning models can be trained to predict the physicochemical and electronic properties of naphthalene derivatives, including their solubility, stability, and photophysical characteristics. researchgate.net This can enable the rapid virtual screening of large libraries of potential compounds for specific applications.

De Novo Molecular Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel naphthalene carboxylate derivatives with desired properties. easpublisher.com These models can explore a vast chemical space to identify promising new molecular structures.

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, including catalysts, solvents, and temperatures. neuroquantology.com This can significantly reduce the experimental effort required to develop new synthetic routes.

Inverse QSAR: By inverting the traditional quantitative structure-activity relationship (QSAR) approach, AI can design molecules that are predicted to have a specific biological activity or material property. easpublisher.com

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biochemistry

The future of this compound research lies in fostering collaborations across traditional scientific disciplines. The unique properties of this molecule and its derivatives offer opportunities for innovation at the interface of organic chemistry, materials science, and biochemistry.

Examples of interdisciplinary research directions include:

Development of Biocompatible Materials: Integrating naphthalene carboxylate scaffolds into biocompatible polymers or hydrogels could lead to new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

Biochemical Probes for Disease Diagnosis: As mentioned earlier, naphthalene-based fluorescent probes have shown promise in detecting biomarkers for diseases like sepsis. nih.gov Further research could focus on developing highly specific probes based on the this compound structure for early disease diagnosis and monitoring.

Organic-Inorganic Hybrid Materials: Combining the properties of organic naphthalene carboxylates with inorganic materials can lead to hybrid materials with synergistic properties. mdpi.com For example, grafting naphthalene derivatives onto the surface of nanoparticles could create new materials for bioimaging or catalysis.

Identification of Remaining Challenges and Unexplored Opportunities in Naphthalene Carboxylate Research

Despite the significant potential, several challenges and unexplored opportunities remain in the field of naphthalene carboxylate research. Addressing these will be crucial for advancing the field.

Key challenges and opportunities include:

Selective Functionalization of the Naphthalene Core: Achieving precise control over the regioselectivity of reactions on the naphthalene ring system remains a significant challenge. Developing new synthetic methods for selective functionalization will be critical for creating complex and tailored molecules.

Understanding Structure-Property Relationships: A deeper understanding of how subtle changes in the molecular structure of naphthalene carboxylates affect their macroscopic properties is needed. This will require a combination of experimental and computational studies. researchgate.net

Anaerobic Degradation Pathways: The anaerobic degradation of naphthalene is a slow process, and the enzymatic pathways are not fully understood. nih.govresearchgate.net Research into the enzymes responsible for naphthalene carboxylation could inspire new biocatalytic approaches. researchgate.net

Skeletal Editing of Aromatic Systems: Recent advances in skeletal editing, such as the transmutation of nitrogen atoms in isoquinolines to carbon atoms to form naphthalenes, open up new avenues for the synthesis of novel naphthalene derivatives. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 7-methoxynaphthalene-1-carboxylate, and how are reaction conditions optimized?

this compound is synthesized via esterification or Friedel-Crafts acylation, with methoxy and carboxylate groups introduced through sequential substitution. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and using acid catalysts (e.g., H₂SO₄) to drive esterification. Temperature control (80–120°C) and reaction time (6–12 hours) are critical to achieving yields >70% while minimizing side products like hydrolyzed acids or over-alkylated derivatives .

Q. What are the key physicochemical properties of this compound?

The compound has a molecular formula of C₁₄H₁₄O₃ , a molar mass of 230.26 g/mol , and a melting point range of 85–90°C . Its solubility profile includes moderate solubility in chloroform and acetone but limited solubility in water (<0.1 mg/mL). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in inert atmospheres .

Q. How is this compound characterized structurally?

Techniques include:

- NMR (¹H and ¹³C) to confirm methoxy (-OCH₃) and ester (-COOCH₃) groups.

- FT-IR for carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C-H bending.

- X-ray crystallography (using SHELX programs) for resolving crystal packing and bond angles, critical for validating synthetic accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

The methoxy group at the 7-position acts as an electron-donating group, directing electrophiles (e.g., nitronium ions) to the 4- and 6-positions of the naphthalene ring. Computational studies (DFT calculations) show that steric hindrance from the carboxylate group at position 1 further biases substitution toward the 4-position. Kinetic studies reveal activation energies of ~45 kJ/mol for nitration, with yields dropping below 50% if temperature exceeds 60°C .

Q. How do conflicting data on the compound’s biodegradability inform experimental design in environmental toxicology?

Discrepancies arise from microbial strain variability: Pseudomonas spp. degrade the compound via oxidative ring cleavage (half-life: 14 days), while Bacillus spp. show minimal activity. Researchers must standardize assays using OECD Test Guideline 301, controlling for dissolved oxygen, pH (7.0–7.5), and inoculum density (10⁶ CFU/mL). LC-MS/MS monitoring of intermediate metabolites (e.g., 7-methoxynaphthalene-1-carboxylic acid) is recommended to resolve pathway ambiguities .

Q. What strategies mitigate crystallographic data contradictions in polymorph identification?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic forms) often stem from solvent inclusion or temperature fluctuations during crystallization. To address this:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal affinity for cytochrome P450 1A1 (binding energy: -8.2 kcal/mol) via π-π stacking with Phe224 and hydrogen bonding with Thr498. False positives are reduced by cross-validating with experimental IC₅₀ values from hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.